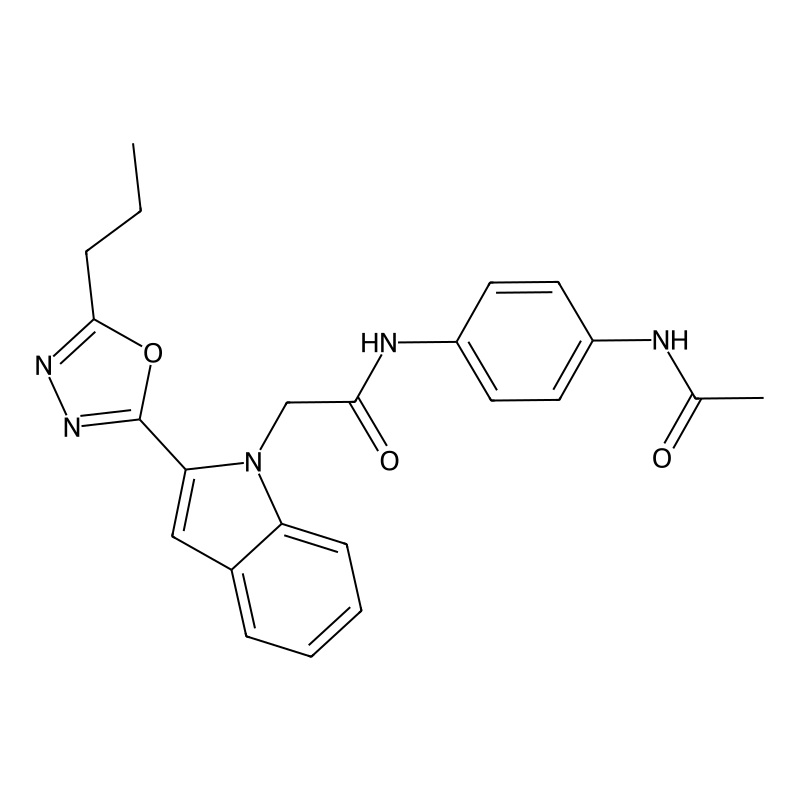

N-(4-acetamidophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anti-Inflammatory Applications

Specific Scientific Field: Immunology and inflammation research.

Summary of Application: The compound’s anti-inflammatory properties make it a potential candidate for treating inflammatory diseases (e.g., rheumatoid arthritis, inflammatory bowel disease).

Experimental Procedures:Continue reading for the remaining four applications… .

Neuroprotective Effects

Specific Scientific Field: Neuroscience and neurodegenerative diseases.

Summary of Application: Investigate whether the compound protects neurons from damage (e.g., in Alzheimer’s, Parkinson’s).

Experimental Procedures:N-(4-acetamidophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a synthetic compound characterized by its complex structure, which integrates an acetamide group with an indole and oxadiazole moiety. The molecular formula for this compound is and it possesses a molecular weight of approximately 364.43 g/mol. The compound's structure can be represented by the following SMILES notation: CC(=O)N(c1ccc(cc1)C(=O)N)C2=C(N=C(N2)C(CCCCC)N=C(N)N)C=C(C)C(=O).

There is no scientific research available on the mechanism of action of this specific compound. However, indole derivatives can exhibit various biological activities depending on the attached functional groups []. Oxadiazoles are also known to have diverse pharmacological properties []. Further research would be needed to elucidate any potential mechanism of action for this compound.

The reactivity of N-(4-acetamidophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide can be attributed to the functional groups present in its structure. The acetamide groups can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carboxylic acids. Additionally, the indole ring can participate in electrophilic aromatic substitution reactions, while the oxadiazole moiety may engage in nucleophilic substitutions or cycloaddition reactions depending on the reaction conditions and reagents used.

Preliminary studies indicate that compounds similar to N-(4-acetamidophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide exhibit significant biological activities, including anti-inflammatory and anti-cancer properties. The indole and oxadiazole components are known for their roles in various pharmacological activities. For instance, indoles are often associated with serotonin receptor modulation and have been studied for their potential in treating depression and anxiety disorders.

The synthesis of N-(4-acetamidophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide generally involves several key steps:

- Formation of the Indole Moiety: The indole ring can be synthesized through cyclization reactions involving appropriate precursors such as aniline derivatives.

- Introduction of the Oxadiazole Ring: This may involve the reaction of a suitable hydrazine derivative with carbonyl compounds to form the oxadiazole structure.

- Acetamide Coupling: The final step typically involves coupling the indole and oxadiazole intermediates with acetic anhydride or acetyl chloride to form the desired acetamide.

These synthetic pathways may vary based on specific laboratory conditions and available reagents.

N-(4-acetamidophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide shows promise in pharmaceutical applications due to its potential biological activities. It may serve as a lead compound for developing new therapeutic agents targeting various diseases, particularly those involving inflammation and cancer. Furthermore, its unique structure could be explored in medicinal chemistry for designing more effective drugs with improved efficacy and reduced side effects.

Interaction studies are crucial for understanding how N-(4-acetamidophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide interacts with biological targets. These studies often involve:

- Binding Affinity Assays: To determine how well the compound binds to specific receptors or enzymes.

- Cell Line Studies: Evaluating the compound's effects on various cancer cell lines to assess its cytotoxicity and mechanism of action.

Such studies help elucidate the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural features with N-(4-acetamidophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide. These include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Nintedanib | A multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy. | |

| Acetamide Derivatives | Various | Commonly exhibit anti-inflammatory properties; often used as analgesics. |

| 5-propyl-1,3,4-Oxadiazol Derivatives | Known for their antimicrobial properties; potential use in agriculture. |

The uniqueness of N-(4-acetamidophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide lies in its dual functionality from both indole and oxadiazole structures combined with acetamide groups, which may enhance its biological activity compared to other similar compounds.